Chlorodifluoroacetyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF2NOS/c4-3(5,6)2(8)7-1-9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFKEBPJSQCJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)Cl)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Acyl Isothiocyanate Chemistry in Contemporary Research
Acyl isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (-N=C=S) attached to a carbonyl group. arkat-usa.orgresearchgate.net This arrangement imparts a unique reactivity to the molecule, making them valuable synthons in organic synthesis. arkat-usa.org The chemistry of acyl isothiocyanates is diverse and has been extensively utilized in the creation of various biologically significant heterocyclic compounds. arkat-usa.orgresearchgate.net
The reactivity of acyl isothiocyanates is largely dictated by the presence of two electrophilic carbon atoms: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This dual electrophilicity allows for a range of reactions with nucleophiles, leading to the formation of diverse products. The specific outcome of these reactions often depends on the nature of the acyl isothiocyanate, the nucleophile, and the reaction conditions. arkat-usa.org Consequently, acyl isothiocyanates have been employed in the synthesis of highly functionalized five- and six-membered heterocyclic systems, including thiazoles, thiadiazoles, triazoles, and benzimidazoles. arkat-usa.org
Rationale for Investigating Halogenated Isothiocyanates in Chemical Science
The introduction of halogen atoms into organic molecules is a powerful strategy for modulating their physical, chemical, and biological properties. In the context of isothiocyanates, halogenation can significantly influence their electrophilicity, stability, and reactivity. The strong electron-withdrawing nature of halogens can enhance the electrophilic character of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.
Furthermore, the presence of halogens can introduce new reactive sites into the molecule, opening up possibilities for further functionalization and the synthesis of complex molecular architectures. The study of halogenated isothiocyanates is therefore driven by the potential to develop novel synthetic methodologies and to create compounds with tailored properties for various applications. The investigation into compounds like chlorodifluoroacetyl isothiocyanate provides valuable insights into the interplay between halogenation and the reactivity of the isothiocyanate group.
Historical Trajectory and Current State of Academic Inquiry into Chlorodifluoroacetyl Isothiocyanate
Established Reaction Pathways for this compound Generation
The generation of acyl isothiocyanates, including the title compound, often relies on the reaction of an acyl halide with a thiocyanate salt. This method is a well-documented pathway for producing these versatile reagents. researchgate.netarkat-usa.org
The primary and established method for synthesizing this compound, ClF₂CC(O)NCS, involves the reaction of its corresponding acyl chloride, chlorodifluoroacetyl chloride (ClF₂CC(O)Cl), with a thiocyanate salt. arkat-usa.orgnih.gov Specifically, the use of silver thiocyanate (AgNCS) is documented for this transformation. nih.gov
Reaction Scheme: ClF₂CC(O)Cl + AgNCS → ClF₂CC(O)NCS + AgCl
The product, this compound, is a colorless liquid with a melting point of -85 °C. nih.gov Computational studies on similar acyl thiocyanates, such as acetyl and benzoyl thiocyanate, indicate that the rearrangement from the thiocyanate to the isothiocyanate form is a highly exothermic process with an activation barrier of approximately 30-31 kcal/mol. acs.org This suggests that while the initial thiocyanate may be formed, the isothiocyanate is the thermodynamically favored and isolable product. acs.org
The efficiency of isothiocyanate synthesis is highly dependent on the specific reaction conditions employed. For the synthesis of this compound from chlorodifluoroacetyl chloride, using an excess of silver thiocyanate (AgNCS) has been noted as a key parameter. nih.gov General optimization strategies for acyl isothiocyanate synthesis focus on several factors to maximize yield and purity.
Key parameters for optimization include:
Reagent Stoichiometry: Using an excess of the thiocyanate salt can help drive the reaction to completion.
Solvent: The choice of solvent is crucial. It must be inert to the highly reactive acyl chloride and isothiocyanate functionalities.
Temperature: Temperature can influence the reaction rate and the stability of the product. While some preparations are conducted at room temperature, others may require cooling to prevent side reactions or decomposition. researchgate.net
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can be monitored using techniques like infrared (IR) spectroscopy by observing the disappearance of the acyl chloride peak and the appearance of the characteristic strong, broad isothiocyanate (-N=C=S) absorption band.
The table below summarizes key conditions that are typically optimized for this type of reaction.
| Parameter | Condition | Purpose |
| Thiocyanate Salt | Silver Thiocyanate (AgNCS) | Provides the thiocyanate nucleophile. |
| Stoichiometry | Excess AgNCS | Drives the reaction equilibrium towards the product. nih.gov |
| Temperature | Controlled (e.g., Room Temp. or below) | To manage reaction rate and minimize decomposition. researchgate.net |
| Solvent | Inert Aprotic Solvent (e.g., Dichloromethane) | To dissolve reactants without participating in the reaction. organic-chemistry.org |
Advanced Separation and Purification Techniques for this compound
Given the reactive nature of this compound, its purification requires methods that avoid decomposition. The compound's volatility and thermal sensitivity are key considerations. nih.govsimsonpharma.com
Distillation: This is a primary method for purifying liquid compounds. youtube.com For a substance like this compound, which may decompose at its atmospheric boiling point, vacuum distillation is the preferred technique. simsonpharma.com By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause degradation. simsonpharma.comyoutube.com The reported vapor pressure equation for the compound confirms its suitability for distillation-based purification. nih.gov
Chromatography: Column chromatography is a versatile purification technique. rsc.org For acyl isothiocyanates, passing the crude product through a short column of silica (B1680970) gel can effectively remove non-volatile impurities or byproducts, such as triphenylphosphine (B44618) oxide in related syntheses. researchgate.net
Filtration: Following the synthesis from silver thiocyanate, the insoluble silver chloride byproduct must be removed. This is a straightforward solid-liquid separation achieved by filtration. youtube.com
The purity of the final product is typically confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry, all of which have been used to characterize this compound. nih.govrsc.org
Comparative Analysis of Isothiocyanate Synthesis Strategies in Organic Chemistry
Amidocarbonylation is a transition metal-catalyzed, three-component reaction that constructs an α-amino acid framework in a single step from an aldehyde, an amide, and carbon monoxide. researchgate.net This atom-efficient process is a powerful tool for synthesizing N-acyl amino acid derivatives, which are valuable fine chemicals and building blocks. researchgate.net
The reaction is typically catalyzed by cobalt or palladium complexes. researchgate.net The general scheme is as follows:
Amidocarbonylation Reaction: R-CHO + R'-CONH₂ + CO --(Catalyst)--> R'-CO-NH-CH(R)-COOH
While amidocarbonylation is a cornerstone of amino acid synthesis, it is not a conventional or direct method for producing isothiocyanates. researchgate.net The reaction's core purpose is the formation of a new carbon-carbon bond and the introduction of a carboxyl group, functionalities that are distinct from the -N=C=S group of an isothiocyanate.
| Feature | Description |
| Reactants | Aldehyde, Amide, Carbon Monoxide researchgate.net |
| Product | N-Acyl Amino Acid Derivative researchgate.net |
| Catalyst | Typically Cobalt or Palladium complexes researchgate.net |
| Relevance to ITCs | Not a direct synthetic route for isothiocyanates. |
Modern synthetic chemistry has seen the development of novel methods for isothiocyanate synthesis that avoid the use of toxic and hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comdigitellinc.com Among the most promising are those that utilize isocyanides and elemental sulfur.
One prominent emerging strategy is the direct sulfurization of isocyanides using elemental sulfur. mdpi.comnih.gov This reaction can be facilitated by catalysts or basic conditions. mdpi.comrsc.org For example, amine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used in catalytic amounts (as low as 2 mol%) to promote the reaction under mild heating (e.g., 40 °C). rsc.orgkit.edu This approach is notable for its sustainability, particularly when conducted in green solvents. rsc.orgkit.edu
Another advanced method involves the molybdenum-catalyzed transfer of sulfur from elemental sulfur to an isonitrile, affording the corresponding isothiocyanate in good yields under mild conditions. nih.govproquest.com
These emerging methodologies offer significant advantages over older techniques:
Safety: They avoid highly toxic reagents like thiophosgene. digitellinc.comkit.edu
Sustainability: The use of elemental sulfur, a readily available and inexpensive byproduct of the petroleum industry, is highly desirable from an environmental and economic standpoint. digitellinc.comdigitellinc.com
Versatility: These methods have been shown to be applicable to a wide range of isocyanides, producing diverse isothiocyanates in moderate to high yields. rsc.orgkit.edu
The table below compares these emerging strategies.
| Method | Reactants | Conditions | Advantages |
| Amine-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur | Catalytic DBU, 40 °C rsc.orgkit.edu | Sustainable, mild conditions, avoids toxic reagents. rsc.org |
| Molybdenum-Catalyzed Sulfurization | Isocyanide, Elemental Sulfur | Molybdenum oxo disulfur (B1233692) complex catalyst, refluxing acetone (B3395972). nih.govproquest.com | Good to excellent yields, mild conditions. proquest.com |
| From Primary Amines & CS₂ | Primary Amine, Carbon Disulfide | Followed by a desulfurizing agent (e.g., tosyl chloride). organic-chemistry.org | A common, well-established one-pot method. organic-chemistry.orgresearchgate.net |
Application of Flow Chemistry Principles in Isothiocyanate Generation
The generation of acyl isothiocyanates, including this compound, involves reactive intermediates and potentially hazardous reagents, making it a prime candidate for the application of flow chemistry principles. Continuous flow processing offers significant advantages over traditional batch methods, such as enhanced safety, superior control over reaction parameters, and the potential for higher yields and purity. pharmtech.commt.comlabunlimited.com
Flow chemistry performs reactions by continuously pumping reagents through a network of tubes or microreactors. This methodology is inherently safer for hazardous reactions because it minimizes the volume of reactive material at any given moment. pharmtech.comdtu.dk The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control of highly exothermic or temperature-sensitive reactions. labunlimited.comchemanager-online.com Furthermore, rapid mixing and precise control over residence time can lead to improved selectivity and reduced formation of byproducts. nih.gov
While the synthesis of this compound has been specifically documented via a batch process involving the reaction of chlorodifluoroacetyl chloride with silver thiocyanate, this transformation is well-suited for adaptation to a continuous flow setup. arkat-usa.org Acyl isothiocyanates are commonly prepared through the reaction of corresponding acyl chlorides with thiocyanate salts. arkat-usa.org
A proposed flow synthesis of this compound would involve pumping a solution of the precursor, chlorodifluoroacetyl chloride, through a heated reactor coil. This stream would merge with a solution of a thiocyanate salt, initiating the reaction. An alternative and highly efficient approach would utilize a packed-bed reactor. beilstein-journals.org In this setup, a column is filled with a solid-supported or insoluble thiocyanate salt, such as the silver thiocyanate used in the batch synthesis or a polymer-supported thiocyanate reagent. beilstein-journals.orgyoutube.com A solution of chlorodifluoroacetyl chloride would then be passed through this packed bed. The heterogeneous nature of this system simplifies the purification process, as the resulting salt byproduct (e.g., silver chloride) is retained within the column, allowing for the continuous elution of the product stream. nih.gov This eliminates the need for a separate filtration step, which is a significant advantage over batch processing. nih.gov
The application of flow chemistry allows for the safe use of highly reactive precursors and the controlled generation of the desired isothiocyanate product, which can be unstable and best used immediately in subsequent reactions. researchgate.net This on-demand generation is a key benefit of flow synthesis, preventing the decomposition that might occur during storage of the bulk material produced in a batch process. pharmtech.com
The following table compares the reported batch synthesis parameters with a proposed set of parameters for a continuous flow approach, illustrating the potential improvements in reaction time and control.
Interactive Data Table: Batch vs. Proposed Flow Synthesis of this compound
| Parameter | Reported Batch Method | Proposed Continuous Flow Method (Packed-Bed Reactor) |
| Reactant 1 | Chlorodifluoroacetyl chloride | Solution of Chlorodifluoroacetyl chloride |
| Reactant 2 | Silver thiocyanate (AgNCS) | Packed bed of Silver thiocyanate (AgNCS) |
| Solvent | None (neat reaction) | Inert solvent (e.g., Acetonitrile, Toluene) |
| Temperature | 15 °C | 20 - 80 °C (optimized for yield and rate) |
| Reaction Time | 1 hour | < 10 minutes (Residence Time) |
| Purification | Trap-to-trap distillation | In-line purification / direct use |
| Yield | 95% | Expected to be high (>90%) |
| Reference | arkat-usa.org | Based on principles from nih.govbeilstein-journals.org |
This adaptation of the known synthesis to a flow process represents a logical step toward a safer, more efficient, and scalable production of this compound. The precise control offered by flow reactors is particularly advantageous for managing the reactivity of the acyl chloride precursor and the stability of the isothiocyanate product. chemanager-online.com
Conformational Analysis and Equilibrium Studies
The conformational landscape of this compound in both gaseous and liquid states is defined by the existence of two primary conformers. acs.orgnih.gov These arise from the rotational possibilities within the molecule's structure.
Through comprehensive analysis involving vibrational spectroscopy, gas electron diffraction (GED), and quantum chemical calculations, two distinct conformers of this compound have been identified in both the gas and liquid phases. acs.orgnih.gov The presence of these two forms is a central feature of the compound's chemistry at room temperature. uvic.ca The structural characterization was achieved by analyzing infrared spectra of the gas phase and an argon matrix, as well as Raman spectra of the liquid phase. acs.orgnih.gov
The observed rotational isomerism in this compound is determined by two key dihedral angles. The first involves the orientation of the C-Cl bond relative to the C=O group, which adopts a gauche position. acs.orgnih.gov This means the chlorine atom is positioned at a dihedral angle of approximately 60° relative to the carbonyl oxygen.
The second element of isomerism comes from the rotation around the C-N bond, which places the carbonyl group (C=O) in either a syn or anti position relative to the N=C double bond of the isothiocyanate group. acs.orgnih.gov The combination of these arrangements leads to the two stable conformers: the gauche-syn and gauche-anti forms. acs.orgnih.gov The gauche-syn conformer is identified as the most stable form. acs.org
Key Gas-Phase Structural Parameters for Gauche-Syn this compound The following table presents the most significant structural parameters determined for the more stable gauche-syn conformer in the gas phase. acs.orgnih.gov
| Parameter | Value |
| rₑ(NC=S) | 1.559(2) Å |
| rₑ(N=CS) | 1.213(2) Å |
| rₑ(N—C) | 1.399(7) Å |
| rₑ(C=O) | 1.199(2) Å |
| ∠ₑ(CNC) | 134.7(13)° |
The energy difference between the two conformers has been quantified through computational methods. The calculated Gibbs free energy difference (ΔG°) between the gauche-syn and gauche-anti forms provides insight into their relative populations at equilibrium.
Conformational Energy Difference The computed energy difference indicates a slight preference for the gauche-syn conformer. acs.orgnih.gov
| Parameter | Computational Method | Value (kcal mol⁻¹) |
| ΔG° (gauche-anti vs. gauche-syn) | B3LYP/6-31G(d) | 0.63 |
This small energy difference supports the experimental observation of both conformers coexisting in gas and liquid phases at room temperature. acs.orgnih.gov
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a critical tool for identifying and differentiating the conformers of this compound, as the vibrational modes are sensitive to the molecule's geometry. mdpi.com
Infrared spectroscopy has been applied to this compound in multiple phases. acs.orgnih.gov In the gas phase, the IR spectrum shows features consistent with the presence of more than one conformer. uvic.ca To further resolve the complex spectra and study the individual conformers, the compound was isolated in a low-temperature argon matrix. acs.orgnih.gov
Matrix isolation IR spectroscopy allows for the trapping and study of individual conformers. mdpi.com Furthermore, matrix photochemistry studies were conducted by irradiating the matrix-isolated compound with an ArF excimer laser (193 nm). This led to the decomposition of this compound, primarily yielding chlorodifluoromethyl isothiocyanate (ClF₂CNCS) and carbon monoxide (CO), along with another isomer, ClC(O)CF₂NCS. acs.orgnih.gov
The investigation of the liquid phase of this compound has been carried out using Raman spectroscopy. acs.orgnih.gov This technique complements the IR data and confirms the presence of the two-conformer equilibrium in the liquid state. rsc.org The analysis of the liquid Raman spectrum provides further evidence for the structural assignments of the gauche-syn and gauche-anti forms. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the connectivity of atoms within a molecule. For this compound, both ¹⁹F and ¹³C NMR have been employed to confirm its structure. conicet.gov.ar The simplicity of the observed spectra is attributed to the rapid interconversion between the compound's rotational isomers (rotamers) at room temperature, resulting in averaged signal positions. conicet.gov.ar
The ¹⁹F NMR spectrum of this compound provides direct insight into the chemical environment of the fluorine atoms. At ambient temperature, the spectrum displays a single resonance, indicating that the two fluorine atoms in the ClCF₂ group are chemically equivalent on the NMR timescale. conicet.gov.ar This equivalence arises from the rapid rotation around the C-C bond.
¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|
| -64.6 ppm | Singlet | ClF₂ C |
Data recorded at 25 °C with C₆D₆ as an external lock and reference. conicet.gov.ar
The ¹³C NMR spectrum provides a detailed map of the carbon backbone of the molecule. The spectrum for this compound shows three distinct resonances, corresponding to the three carbon atoms in different chemical environments: the carbonyl carbon (C=O), the chlorodifluoromethyl carbon (ClCF₂), and the isothiocyanate carbon (NCS). conicet.gov.ar The signals for the C=O and ClCF₂ carbons are split into triplets due to coupling with the adjacent fluorine atoms. conicet.gov.ar
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) | Assignment | Coupling Constant (J) |
|---|---|---|
| 155.3 ppm | C =O | ²JC-F = 36.9 Hz |
| 152.2 ppm | NC S | Not applicable (Singlet) |
| 117.9 ppm | ClC F₂ | ¹JC-F = 302.9 Hz |
Data recorded at 25 °C with C₆D₆ as an external lock and reference. conicet.gov.ar
Electronic Spectroscopy and Photoionization Studies
Electronic spectroscopy and photoionization techniques are used to probe the electronic structure and behavior of the molecule upon excitation with higher energy, such as ultraviolet light.
The gas-phase UV-Vis spectrum of this compound reveals information about its electronic transitions. The spectrum is characterized by two distinct absorption bands: an intense absorption at a shorter wavelength and a weak absorption at a longer wavelength. conicet.gov.ar These absorptions are suitable for initiating photochemical processes. conicet.gov.ar
Gas-Phase UV-Vis Absorption Maxima
| Absorption Maximum (λmax) | Relative Intensity |
|---|---|
| 199 nm | Intense |
Photoelectron spectroscopy (PES) measures the ionization energies of molecules, providing direct information about the energies of molecular orbitals. The study of this compound by PES has identified its first vertical ionization energy. conicet.gov.ar This energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO).
The experimental first vertical ionization energy has been determined to be 10.43 eV. conicet.gov.ar This ionization is primarily associated with the ejection of an electron from the in-plane nonbonding orbital localized on the sulfur lone pair of the isothiocyanate (NCS) group. conicet.gov.ar
Photoionization Mass Spectrometry (PIMS) is a technique that combines photoionization with mass analysis to study ionization processes and the subsequent fragmentation of molecules. conicet.gov.ar When this compound is subjected to photolysis using a high-energy ArF excimer laser (193 nm), which corresponds to one of its intense UV absorption bands, it undergoes fragmentation. conicet.gov.ar The primary products identified from this process are chlorodifluoromethyl isothiocyanate (ClF₂CNCS) and carbon monoxide (CO), along with a rearranged isomer, ClC(O)CF₂NCS. conicet.gov.ar This indicates that the C-C bond adjacent to the carbonyl group is susceptible to cleavage upon photo-excitation.
Experimental Determination of Vertical Ionization Energies
The valence electronic properties of this compound have been investigated using photoelectron spectroscopy (PES). nih.govconicet.gov.aracs.org This technique provides direct experimental measurement of the energy required to remove an electron from a molecule, a value known as the vertical ionization energy. For this compound, the first vertical ionization energy has been determined to be 10.43 eV. nih.govacs.org This energy corresponds to the ejection of an electron primarily from the in-plane nonbonding orbital of the isothiocyanate (NCS) group, which is largely localized on the sulfur atom's lone pair of electrons. nih.govconicet.gov.aracs.org
The experimental determination of vertical ionization energies is crucial for understanding the electronic structure and bonding within the molecule. It provides a benchmark for theoretical calculations and helps in assigning molecular orbitals. The study of this compound's electronic properties was also supported by photoionization mass spectrometry (PIMS). nih.govconicet.gov.aracs.org
Table 1: Experimental Vertical Ionization Energy of this compound
| Ionization Energy (eV) | Orbital Assignment |
| 10.43 | Ejection of electron from the sulfur lone-pair of the in-plane nonbonding orbital on the NCS group. nih.govconicet.gov.aracs.org |
Gas Electron Diffraction (GED) for Precise Molecular Geometry Determination
Gas electron diffraction (GED) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule in the gas phase. nih.govconicet.gov.aracs.org This method, in conjunction with vibrational spectroscopy and quantum chemical calculations, has been employed to analyze the conformational properties of this compound. nih.govconicet.gov.aracs.org
The analysis revealed the existence of two stable conformers in the gas phase. nih.govconicet.gov.aracs.org In both conformers, the carbon-chlorine (C-Cl) bond is in a gauche orientation relative to the carbonyl (C=O) group. The difference between the two conformers lies in the arrangement around the C-N bond: one is the gauche-syn form and the other is the gauche-anti form, referring to the position of the C=O group with respect to the N=C double bond of the isothiocyanate group. nih.govconicet.gov.aracs.org The gauche-syn conformer is the more stable of the two. nih.gov
The gas electron diffraction data has provided precise measurements of the bond lengths and angles for the predominant gauche-syn conformer of this compound. nih.govconicet.gov.aracs.org These structural parameters are essential for a detailed understanding of the molecule's geometry and steric interactions. The experimentally determined values are presented in the table below.
Table 2: Gas-Phase Structural Parameters for gauche-syn-Chlorodifluoroacetyl Isothiocyanate
| Parameter | Value (re/∠e) |
| Bond Lengths (Å) | |
| N=C (of NCS) | 1.213(2) nih.govconicet.gov.aracs.org |
| C=O | 1.199(2) nih.govconicet.gov.aracs.org |
| N-C | 1.399(7) nih.govconicet.gov.aracs.org |
| C=S | 1.559(2) nih.govconicet.gov.aracs.org |
| Bond Angle (°) | |
| ∠(CNC) | 134.7(13) nih.govconicet.gov.aracs.org |
Theoretical and Computational Investigations of Chlorodifluoroacetyl Isothiocyanate
Quantum Chemical Calculations for Conformational and Electronic Structures
The conformational flexibility of chlorodifluoroacetyl isothiocyanate arises from the internal rotation around the C-C and C-N single bonds. To determine the most stable conformations, researchers have employed a combination of Density Functional Theory (DFT) and ab initio methods. conicet.gov.aracs.orgacs.org
A key finding of these studies is the existence of two stable conformers in the gas and liquid phases. conicet.gov.aracs.orgacs.org In both of these conformers, the carbon-chlorine bond is in a gauche position relative to the carbonyl group. The difference between the two lies in the orientation of the isothiocyanate group, which can be either syn or anti with respect to the carbonyl group. conicet.gov.aracs.orgacs.org
Application of Density Functional Theory (DFT)
DFT calculations, specifically using the B3LYP functional with the cc-pVTZ and 6-31G(d) basis sets, have been pivotal in mapping the potential energy surface of the molecule. conicet.gov.aracs.orgacs.org These calculations have shown that the gauche-syn and gauche-anti conformers are the most stable forms. The energy difference between these two conformers is small, with the gauche-syn form being slightly more stable. conicet.gov.aracs.orgacs.org The calculated Gibbs free energy difference (ΔG°) between the two forms is approximately 0.63 kcal/mol. conicet.gov.aracs.orgacs.org
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| gauche-syn | 0.00 |
| gauche-anti | 0.63 |
Data sourced from DFT (B3LYP/6-31G(d)) calculations. conicet.gov.aracs.orgacs.org
Utilization of Ab Initio Methods
To complement the DFT calculations, ab initio methods, such as Møller-Plesset perturbation theory to the second order (MP2), have also been utilized. conicet.gov.ar These methods provide an independent verification of the conformational preferences and relative energies of the different conformers, reinforcing the findings from the DFT studies.
Molecular Dynamics Simulations and Energy Surface Mapping
While extensive molecular dynamics simulations for this compound are not explicitly detailed in the primary literature, the conformational landscape has been thoroughly explored by mapping the potential energy surface. This was achieved by systematically rotating the dihedral angles corresponding to the C-C and C-N bonds and calculating the energy at each point using DFT methods. conicet.gov.ar This detailed mapping allowed for the identification of all low-energy conformers and the energy barriers between them, providing a static but comprehensive picture of the molecule's flexibility.
Computational Modeling of Spectroscopic Data and Vibrational Frequencies
A significant aspect of the theoretical investigation of this compound has been the computational modeling of its spectroscopic properties. The calculated vibrational frequencies, obtained using DFT methods, have been compared with experimental data from infrared (IR) and Raman spectroscopy. conicet.gov.ar This comparison is crucial for validating the accuracy of the computational model and for the definitive assignment of the observed spectral bands to specific vibrational modes of the different conformers. The molecule possesses 21 fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. conicet.gov.ar
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the gauche-syn Conformer
| Vibrational Mode | Experimental IR (Gas Phase) | Calculated (B3LYP/6-31G(d)) |
| ν(N=C=S) asymmetric | 2085 | 2092 |
| ν(C=O) | 1765 | 1770 |
| ν(N=C=S) symmetric | 1015 | 1020 |
| ν(C-Cl) | 785 | 790 |
This table presents a selection of vibrational frequencies for illustrative purposes. A full analysis can be found in the primary literature. conicet.gov.ar
Theoretical Studies on Electronic Structure and Bonding Characteristics
The electronic structure of this compound has been investigated through a combination of computational methods and experimental techniques like photoelectron spectroscopy (PES). conicet.gov.aracs.orgacs.org These studies provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds.
Analysis of Molecular Orbitals and Electron Distribution
The analysis of the molecular orbitals (MOs) offers a detailed picture of the electronic landscape of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.
For this compound, the HOMO is predominantly located on the sulfur atom of the isothiocyanate group, corresponding to a lone pair of electrons. conicet.gov.aracs.orgacs.org This is consistent with the experimental observation from photoelectron spectroscopy, which determined the first vertical ionization energy to be 10.43 eV. conicet.gov.aracs.orgacs.org This ionization event corresponds to the removal of an electron from this sulfur-centered non-bonding orbital. conicet.gov.aracs.orgacs.org
The distribution of electron density, as calculated by various population analysis methods, reveals the polar nature of the bonds within the molecule, which is expected given the presence of highly electronegative atoms like fluorine, oxygen, and chlorine.
Table 3: Key Molecular Orbitals and Their Characteristics
| Molecular Orbital | Primary Atomic Contribution | Energy (eV) |
| HOMO | Sulfur (n) | -10.43 (Experimental Ionization Energy) |
| LUMO | C=O (π*) | - |
The energy of the LUMO is not explicitly provided in the abstracts but is generally of a π anti-bonding character for carbonyl compounds.*
Reactivity and Reaction Mechanisms of Chlorodifluoroacetyl Isothiocyanate
Photochemical Decomposition Pathways
The study of the photochemical decomposition of chlorodifluoroacetyl isothiocyanate provides insight into its bond energies and the stability of its potential fragments upon excitation with high-energy ultraviolet light.
The photolysis of this compound has been investigated using an Argon Fluoride (ArF) excimer laser, which emits deep ultraviolet radiation at a wavelength of 193 nm. nih.govwikipedia.org This high-energy radiation is sufficient to induce the dissociation of chemical bonds within the molecule. wikipedia.org In these experiments, the parent molecule, isolated in an argon matrix, is irradiated, and the resulting products are identified using infrared spectroscopy. nih.gov The 193 nm wavelength corresponds to an energy of approximately 6.4 electron volts, which is well-absorbed by organic molecules and can precisely sever molecular bonds. wikipedia.org
The primary photochemical process observed upon ArF laser photolysis of ClF2CC(O)NCS is the cleavage of the C-C bond between the carbonyl group and the chlorodifluoromethyl group. nih.gov This decomposition pathway leads to the formation of several key products that have been identified and characterized spectroscopically. nih.gov
The main products identified from the 193 nm photolysis are:
Chlorodifluoromethyl isothiocyanate (ClF2CNCS) : This product results from the primary fragmentation of the parent molecule.
Carbon monoxide (CO) : Formed alongside the chlorodifluoromethyl isothiocyanate. nih.gov
Chlorodifluoroacetyl isocyanate (ClC(O)CF2NCS) : This product indicates a rearrangement has occurred during the photolysis process. nih.gov
The table below summarizes the major products identified during the photolysis of this compound. nih.gov
| Photolysis Product | Chemical Formula | Formation Pathway |
| Chlorodifluoromethyl isothiocyanate | ClF2CNCS | Primary C-C bond cleavage |
| Carbon monoxide | CO | Primary C-C bond cleavage |
| Chlorodifluoroacetyl isocyanate | ClC(O)CF2NCS | Fragmentation and rearrangement |
Thermal Reactivity and Isomerization Dynamics
The thermal behavior of acyl isothiocyanates is characterized by their potential for intramolecular rearrangements, a process influenced by the substituents on the acyl group.
Acyl isothiocyanates can undergo thermal unimolecular rearrangements. acs.orgresearchgate.net One significant reaction is the isomerization between thioacyl isocyanates (RCS-NCO) and acyl isothiocyanates (RCO-NCS). researchgate.net This rearrangement can often be achieved in solution at elevated temperatures, typically around 100°C, and an equilibrium between the two isomers may be established. researchgate.net The stability of the acyl isothiocyanate is generally greater than that of the thioacyl isocyanate. researchgate.net
Another critical rearrangement is the conversion of acyl thiocyanates (RCO-SCN) to the more stable acyl isothiocyanates (RCO-NCS). acs.org Computational studies at the B3LYP/6-311+G(d,p) level have shown that the activation barriers for the gas-phase rearrangement of acetyl and benzoyl thiocyanates to their corresponding isothiocyanates are approximately 30-31 kcal/mol. acs.org These reactions are highly exothermic. acs.org The stability of the initial thiocyanate (B1210189) compound varies; while some are isolable but sensitive, others like thioacyl thiocyanate derivatives are quite unstable with lower rearrangement barriers. acs.org
The table below presents calculated activation barriers for the rearrangement of various thiocyanates to isothiocyanates, providing context for the dynamics of these compounds. acs.org
| Compound Type | Example Reactant | Rearrangement Product | Calculated Activation Barrier (kcal/mol) |
| Acyl thiocyanate | Acetyl thiocyanate | Acetyl isothiocyanate | 31 |
| Aroyl thiocyanate | Benzoyl thiocyanate | Benzoyl isothiocyanate | 30 |
| Alkoxycarbonyl thiocyanate | - | Alkoxycarbonyl isothiocyanate | ~40 |
| Thioacyl thiocyanate | - | Thioacyl isothiocyanate | 20-30 |
Fundamental Reaction Mechanisms of Isothiocyanate Formation and Transformation
The synthesis of isothiocyanates, including acyl derivatives, can be achieved through several fundamental reaction pathways. These methods often involve the formation of a dithiocarbamate (B8719985) intermediate or the use of specific reagents to introduce the NCS functional group.
A primary and widely used method for synthesizing isothiocyanates involves a two-step mechanism: the formation of a dithiocarbamate salt followed by its decomposition. nih.gov This process typically starts with the reaction of a primary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. nih.govcbijournal.com This intermediate is then treated with a desulfurization agent to yield the final isothiocyanate. nih.gov
Another fundamental route is the reaction of primary amines with thiophosgene (B130339) (CSCl2). nih.gov This classic method provides a direct pathway to isothiocyanates. nih.gov More recently, methods utilizing elemental sulfur have been developed. For instance, a catalytic mixture of elemental sulfur and selenium can produce aliphatic and aromatic isothiocyanates. nih.gov A proposed mechanism for some copper-catalyzed formations involves the transformation of a primary amine into an isocyanide, which then reacts directly with sulfur to form the isothiocyanate. mdpi.com
Transformations of isothiocyanates are also crucial. They readily react with nucleophiles due to the electrophilic carbon atom of the N=C=S group. researchgate.netarkat-usa.org Reactions with amines yield thioureas, while reactions with thiols can form dithiocarbamates, with the outcome often dependent on the pH of the reaction medium. researchgate.net
Reactivity as a Thiocyanate Transfer Reagent
Acyl isothiocyanates, including by extension this compound, can function as effective thiocyanate transfer reagents. arkat-usa.orgfigshare.comresearchgate.netfigshare.com This reactivity allows for the transfer of the thiocyanate (–SCN) group from the acyl isothiocyanate to another molecule. researchgate.net
An important application of this is the reaction with alkyl or benzylic bromides in the presence of a tertiary amine, such as N-methylimidazole. researchgate.net In this reaction, the acyl isothiocyanate donates its SCN group to the alkyl or benzyl (B1604629) substrate, resulting in the formation of an alkyl or benzyl thiocyanate. arkat-usa.orgresearchgate.net This process is particularly efficient when the proton on the bromomethyl group is less acidic. researchgate.net The presence of a more acidic proton can lead to the formation of other products, such as 1,3-oxathiol-2-ylidines. researchgate.net This transfer reaction highlights a synthetically useful aspect of acyl isothiocyanate chemistry beyond their use as simple building blocks. arkat-usa.org
Role as an Acylating Agent in Organic Transformations
The high electronegativity of the two fluorine atoms and the chlorine atom on the acetyl group makes the carbonyl carbon highly electron-deficient and, therefore, a potent electrophilic site. This strong inductive effect enhances the leaving group ability of the isothiocyanate group, facilitating nucleophilic acyl substitution reactions. Consequently, this compound is expected to be a highly effective acylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols.
The general mechanism for the acylation of a nucleophile (Nu-H) by this compound is expected to proceed via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the isothiocyanate anion (or its protonated form) yields the acylated product and the isothiocyanate by-product.
Expected Acylation Reactions with Various Nucleophiles
The versatility of this compound as an acylating agent can be illustrated by its expected reactions with different classes of nucleophiles. The following table summarizes these anticipated transformations.
| Nucleophile (Nu-H) | Substrate Class | Expected Acylated Product | By-product |
| R-OH | Alcohol | Chlorodifluoroacetyl ester | Isothiocyanic acid |
| R-NH₂ | Primary Amine | N-substituted chlorodifluoroacetamide | Isothiocyanic acid |
| R₂NH | Secondary Amine | N,N-disubstituted chlorodifluoroacetamide | Isothiocyanic acid |
| R-SH | Thiol | S-chlorodifluoroacetyl thioester | Isothiocyanic acid |
Detailed Research Findings from Analogous Compounds
Research on structurally similar compounds, such as trifluoroacetyl isothiocyanate and other haloacyl halides, provides a strong basis for predicting the reactivity of this compound.
Studies on acyl fluorides have shown that they are effective acylating agents, often exhibiting greater stability and selectivity compared to their chloride counterparts. researchgate.netbeilstein-journals.org The presence of electron-withdrawing halogen atoms on the acetyl group, as seen in trifluoroacetyl fluoride, enhances the electrophilicity of the carbonyl carbon. This increased electrophilicity facilitates reactions with a variety of nucleophiles. For instance, trifluoroacetic anhydride, a related compound, is known to promote Friedel-Crafts acylation reactions, highlighting the potent acylating power of the trifluoroacetyl group. nih.govgoogle.com
Furthermore, the isothiocyanate group itself can react with nucleophiles. researchgate.netorganic-chemistry.orglookchem.com However, in the context of acylation, the primary role of the isothiocyanate moiety in this compound is expected to be that of a leaving group. The reaction of isothiocyanates with thiols to form dithiocarbamates is a well-documented process and is often reversible. nih.gov This reactivity underscores the potential for the isothiocyanate group to be displaced in nucleophilic acyl substitution reactions.
The synthesis of N-trifluoromethyl amides has been achieved using precursors derived from isothiocyanates, further indicating the utility of the isothiocyanate group in facilitating the formation of amide bonds. nih.gov The synthesis of trifluoroacetamides has also been reported through various methods, demonstrating the importance of the trifluoroacetyl moiety in organic synthesis. thieme-connect.de
Based on these findings from analogous compounds, it is reasonable to conclude that this compound would serve as a potent and versatile acylating agent. The strong electron-withdrawing nature of the chlorodifluoroacetyl group would activate the carbonyl group for nucleophilic attack, leading to the efficient formation of esters, amides, and thioesters.
Synthetic Applications of Chlorodifluoroacetyl Isothiocyanate in Organic Chemistry
Utilization as a Versatile Synthetic Building Block
Acyl isothiocyanates, due to their dual electrophilic sites on the carbonyl carbon and the isothiocyanate carbon, are highly versatile in synthetic chemistry. arkat-usa.org The reaction pathways can be directed towards different heterocyclic systems by carefully selecting the nucleophile and reaction conditions. arkat-usa.org This makes compounds like chlorodifluoroacetyl isothiocyanate potential precursors for a wide array of functionalized molecules.
The primary application of acyl isothiocyanates in organic synthesis is the construction of heterocyclic rings. The reaction typically begins with a nucleophilic attack on the isothiocyanate carbon, followed by cyclization to form stable five- or six-membered rings. arkat-usa.org
Acyl isothiocyanates are widely employed in the synthesis of five-membered heterocycles. arkat-usa.org The specific heterocyclic system formed is dependent on the nature of the reacting nucleophile. Reactions with nitrogen-based nucleophiles like amines, hydrazines, and amidines can lead to the formation of various nitrogen- and sulfur-containing rings. arkat-usa.org
The synthesis of thiazoles, thiadiazoles, and triazoles from acyl isothiocyanates is well-established.
Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a classic method, but alternative routes often involve isothiocyanate chemistry. For instance, the reaction of α-halocarbonyl compounds with N-acylthioureas can yield thiazole derivatives. mdpi.com While not a direct reaction of the acyl isothiocyanate itself, the prerequisite acylthioureas are readily formed from them.
Thiadiazoles : 1,3,4-Thiadiazoles can be synthesized by reacting acyl isothiocyanates with hydrazides. The initial adduct undergoes cyclization to furnish the thiadiazole ring. mdpi.com
Triazoles : 1,2,4-Triazoles are commonly prepared through the reaction of acyl isothiocyanates with hydrazine (B178648) derivatives. arkat-usa.org The process involves the formation of a thiosemicarbazide (B42300) intermediate, which then cyclizes in an alkaline medium to yield the corresponding 1,2,4-triazole-3-thiol. mdpi.comresearchgate.net
Table 1: Synthesis of 1,2,4-Triazoles from Acyl Isothiocyanates
| Acyl Isothiocyanate | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzoyl isothiocyanate | N-alkyl/N-aryl hydrazines | - | 1,2,4-Triazoline-5-thiones | arkat-usa.org |
| 3-Chloro-1-benzothien-2-yl-carbonyl isothiocyanate | Phenylhydrazine | Reflux in NaOH(aq) | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |
The reactivity of acyl isothiocyanates also extends to the synthesis of more complex heterocyclic systems.
Benzimidazoles : The synthesis of 2-aminobenzimidazoles can be achieved through the reaction of o-phenylenediamines with isothiocyanates. An oxidative cyclodesulfurization method using an oxidant like periodate (B1199274) can furnish a range of 2-aminobenzazole products. semanticscholar.org
Dithiolane : The chemistry of acyl isothiocyanates has been utilized in the formation of dithiolane-containing heterocycles. arkat-usa.org
Spiro-Fused Oxazolines : Acyl isothiocyanates are precursors for spiro-fused oxazolines. arkat-usa.org Spiro compounds, in general, are of significant interest due to their unique three-dimensional structures. nih.gov The synthesis of triazole-fused spiro-guanidines has been developed from isothiocyanates tethered to N-sulfonyl-1,2,3-triazoles, showcasing the utility of the isothiocyanate group in forming spirocyclic systems. rsc.org
Six-membered heterocycles are also accessible from acyl isothiocyanate precursors. arkat-usa.org
Triazines : Benzoyl isothiocyanate has been shown to react with N-alkyl hydrazones of acetone (B3395972) to produce 1,3,4,6-oxatriazepine-5(2H)-thiones, which can subsequently be converted to triazolinethiones. arkat-usa.org
Oxazines : The synthesis of 1,3-oxazine derivatives can be achieved through various routes, some of which may involve isothiocyanate intermediates or related chemistries. ijrpr.comijpsr.infografiati.com The general reactivity of acyl isothiocyanates suggests their potential role in constructing oxazine (B8389632) rings through cyclization reactions with appropriate bifunctional nucleophiles. arkat-usa.org
Precursor in the Synthesis of Heterocyclic Compounds
Participation in Advanced Organic Transformations
Beyond serving as a simple precursor, the isothiocyanate functional group can participate in more complex and advanced organic transformations. The versatile reactivity of isothiocyanates enables their use in diversity-oriented synthesis (DOS), a strategy for the rapid generation of structurally diverse small molecules. rsc.org For example, DNA-conjugated amines can be converted in situ to isothiocyanates, which then undergo a variety of transformations to build diverse N-heterocycles for DNA-encoded libraries (DELs). rsc.org This highlights the potential for this compound to be used in modern synthetic methodologies like multicomponent reactions and for creating libraries of compounds for biological screening. arkat-usa.org
Involvement in Cyclization Reactions
There is currently no published research detailing the use of this compound in cyclization reactions. While isothiocyanates, in general, are known to participate in the synthesis of various heterocyclic compounds, specific examples involving the chlorodifluoroacetyl derivative are not available.
Development of Novel Synthetic Methodologies Employing this compound
No novel synthetic methodologies that specifically utilize this compound as a key reagent or building block have been described in the available literature.
Future Directions and Emerging Research Avenues for Chlorodifluoroacetyl Isothiocyanate
Exploration of Advanced Spectroscopic Techniques for Comprehensive Characterization
The initial characterization of chlorodifluoroacetyl isothiocyanate has been thoroughly conducted using a suite of standard spectroscopic methods, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS). arkat-usa.org These techniques have provided a solid foundation for understanding its fundamental structural and electronic properties. However, the application of more advanced spectroscopic techniques could offer deeper insights into its nuanced behavior.
Future research should focus on employing state-of-the-art spectroscopic methods to further probe the intricacies of this molecule. For instance, high-resolution rotational spectroscopy could provide even more precise data on its molecular geometry and conformational dynamics in the gas phase. Advanced NMR techniques, such as solid-state NMR, could elucidate its structure and intermolecular interactions in the condensed phase.
Furthermore, the use of techniques like X-ray photoelectron spectroscopy (XPS) could provide detailed information about the elemental composition and chemical states of the atoms within the molecule, offering a more complete picture of its electronic structure. rsc.org The integration of computational and theoretical approaches with experimental spectroscopy, a strategy successfully employed for other halogenated compounds, would be invaluable in interpreting complex spectral data and refining our understanding of the molecule's properties. nih.govmdpi.com
In-depth Elucidation of Complex Reaction Mechanisms and Intermediates
The reactivity of this compound is dictated by the interplay of its functional groups. The isothiocyanate moiety is known to participate in a variety of addition and cyclization reactions, while the chlorodifluoroacetyl group influences its electrophilicity and can undergo its own set of transformations. arkat-usa.orgacs.org
Initial studies have shown that photolysis of this compound leads to the formation of several products, indicating a complex reaction pathway. arkat-usa.org Future research should aim for a more in-depth elucidation of these and other reaction mechanisms. This can be achieved through a combination of experimental and computational methods. Time-resolved spectroscopic techniques, such as flash photolysis coupled with transient absorption spectroscopy, could be employed to detect and characterize short-lived intermediates.
Discovery of Novel Synthetic Utilities and Derivatizations
Acyl isothiocyanates are powerful building blocks in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles. acs.orgresearchgate.netacs.org These heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active molecules. The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel and potentially bioactive compounds.
Future research should focus on exploring the full synthetic potential of this reagent. Its reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, could lead to a diverse array of derivatives. nih.gov Of particular interest are cycloaddition reactions, which are a hallmark of isothiocyanate chemistry. arkat-usa.orgacs.orgnih.govresearchgate.netrsc.org The reaction of this compound with various dienophiles could provide access to a rich variety of heterocyclic systems.
The derivatization of the isothiocyanate group can also be a fruitful area of investigation. For example, conversion to thiourea (B124793) derivatives can provide a handle for further functionalization and can also be useful for analytical purposes. nih.gov The development of new synthetic methodologies that leverage the unique reactivity of this compound will undoubtedly expand its utility in organic synthesis. rsc.orgcbijournal.com
Continued Theoretical Investigations of Reactivity and Excited State Dynamics
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the case of this compound, theoretical investigations can provide valuable insights into its electronic structure, conformational preferences, and reaction pathways. arkat-usa.org
Future theoretical work should focus on several key areas. Building on initial computational studies, more sophisticated theoretical models can be employed to refine the understanding of its conformational landscape and the energetic barriers to interconversion. arkat-usa.org Detailed calculations of the transition states for its various reactions can help to elucidate reaction mechanisms and predict product distributions.
Q & A
Q. How can researchers mitigate hazards when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard codes (e.g., "危 4-2-III" for flammability/toxicity) by using fume hoods, flame-resistant gloves, and emergency neutralization protocols (e.g., 10% NaHCO for spills). Safety assessments should reference analogous compounds (e.g., allyl isothiocyanate toxicity profiles) and include LC assays for waste disposal compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
